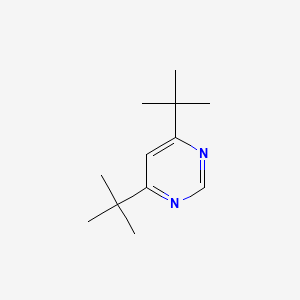
Pyrimidine, 4,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4,6-Bis(1,1-dimethyletil)pirimidina es un derivado de la pirimidina, un compuesto aromático heterocíclico de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3. Este compuesto se caracteriza por la presencia de dos grupos terc-butilo en las posiciones 4 y 6 del anillo de pirimidina. Los derivados de pirimidina son ampliamente estudiados debido a sus significativas actividades biológicas y farmacológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4,6-Bis(1,1-dimethyletil)pirimidina típicamente implica la reacción de pirimidina con agentes terc-butilantes bajo condiciones controladas. Un método común es la reacción de pirimidina con cloruro de terc-butilo en presencia de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio . La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) o el tetrahidrofurano (THF) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de derivados de pirimidina a menudo implica rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4,6-Bis(1,1-dimethyletil)pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos pirimidíncarboxílicos, mientras que la reducción puede producir alcoholes de pirimidina .
Aplicaciones Científicas De Investigación
La 4,6-Bis(1,1-dimethyletil)pirimidina tiene numerosas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Investigado por sus propiedades anticancerígenas, antivirales y antimicrobianas.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de la 4,6-Bis(1,1-dimethyletil)pirimidina implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de enzimas al unirse a sus sitios activos, impidiendo así la unión del sustrato y la posterior actividad catalítica. Además, puede modular la actividad del receptor al unirse a los sitios del receptor y alterar las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
Pirimidina: El compuesto principal sin grupos terc-butilo.
2,4,6-Tris(1,1-dimethyletil)pirimidina: Un derivado con tres grupos terc-butilo.
4,6-Dimetilpirimidina: Un derivado con grupos metilo en lugar de grupos terc-butilo.
Singularidad
La 4,6-Bis(1,1-dimethyletil)pirimidina es única debido a la presencia de dos voluminosos grupos terc-butilo, que pueden influir en su reactividad química y actividad biológica. Estos grupos pueden proporcionar impedimento estérico, afectando la interacción del compuesto con enzimas y receptores, y potencialmente mejorando su selectividad y potencia .
Propiedades
Número CAS |
60546-00-1 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4,6-ditert-butylpyrimidine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-10(12(4,5)6)14-8-13-9/h7-8H,1-6H3 |
Clave InChI |
JMMNMQZYGKZKEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


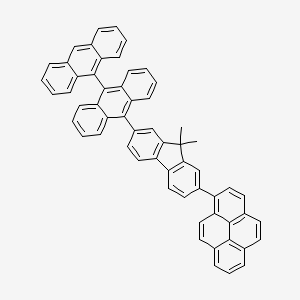
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
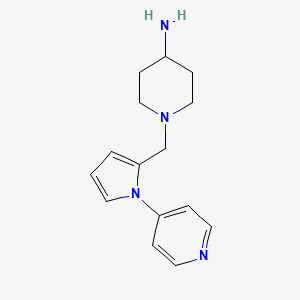
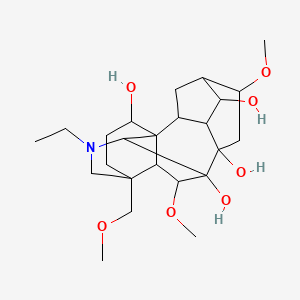
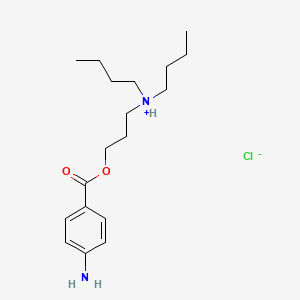
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
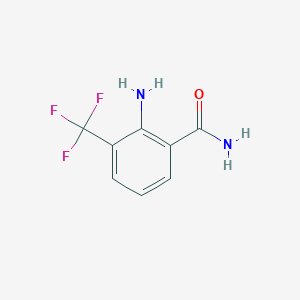
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
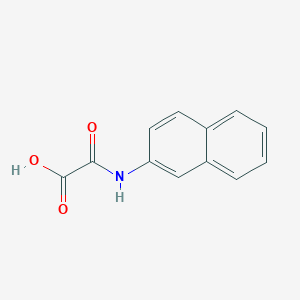
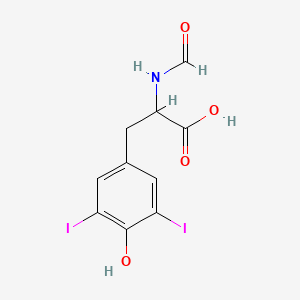
![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
